Dgk|A-IN-2

Catalog No.
S12866240
CAS No.
M.F
C23H22F3N3O4
M. Wt
461.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dgk|A-IN-2

Product Name

Dgk|A-IN-2

IUPAC Name

1-methyl-2-oxo-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]quinoline-3-carboxamide

Molecular Formula

C23H22F3N3O4

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C23H22F3N3O4/c1-28-18-5-3-2-4-17(18)20(19(21(27)30)22(28)31)29-12-10-15(11-13-29)32-14-6-8-16(9-7-14)33-23(24,25)26/h2-9,15H,10-13H2,1H3,(H2,27,30)

InChI Key

AETHHGASMIIOSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F

Dgk|A-IN-2 is a synthetic compound that belongs to a class of inhibitors targeting diacylglycerol kinases. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of lipid metabolism and inflammatory responses. The structure of Dgk|A-IN-2 features a unique arrangement of functional groups that contributes to its biological activity and specificity towards its target enzymes.

The chemical reactivity of Dgk|A-IN-2 can be characterized by its interactions with diacylglycerol kinases, which catalyze the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is crucial in various signaling pathways, including those involved in cell growth and survival. Dgk|A-IN-2 acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of diacylglycerol into phosphatidic acid.

In terms of kinetics, the inhibition mechanism can be described using Michaelis-Menten kinetics, where the rate of reaction decreases as the concentration of Dgk|A-IN-2 increases. The specific rate laws governing these reactions depend on the concentrations of both the substrate (diacylglycerol) and the inhibitor (Dgk|A-IN-2) .

Dgk|A-IN-2 exhibits significant biological activity by modulating pathways related to inflammation and cell proliferation. Research indicates that this compound can inhibit various isoforms of diacylglycerol kinases, leading to increased levels of diacylglycerol and subsequent activation of protein kinase C pathways. This modulation is particularly relevant in conditions such as cancer, where altered lipid signaling plays a critical role in tumor progression.

In vitro studies have shown that Dgk|A-IN-2 can reduce cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its effects on immune cell function indicate possible applications in treating autoimmune diseases

The synthesis of Dgk|A-IN-2 typically involves multi-step organic reactions that incorporate key functional groups essential for its activity. Common methods include:

  • Stepwise Synthesis: Involves building the compound through sequential reactions, often starting from readily available precursors.
  • Coupling Reactions: Utilizes cross-coupling techniques to form carbon-carbon bonds, which are crucial for constructing the core structure of Dgk|A-IN-2.
  • Functional Group Modifications: Involves protecting and deprotecting various functional groups to achieve the desired reactivity at specific stages of synthesis.

These methods ensure high purity and yield of Dgk|A-IN-2 suitable for biological testing .

Dgk|A-IN-2 has potential applications in several areas:

  • Cancer Therapy: Due to its ability to inhibit diacylglycerol kinases, it may serve as a therapeutic agent in cancer treatment by disrupting lipid signaling pathways.
  • Inflammatory Diseases: Its modulation of immune responses presents opportunities for developing treatments for autoimmune conditions.
  • Metabolic Disorders: The compound's influence on lipid metabolism could be leveraged in addressing metabolic syndromes

    Interaction studies involving Dgk|A-IN-2 focus on its binding affinity and specificity towards different isoforms of diacylglycerol kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions. These studies reveal that Dgk|A-IN-2 exhibits higher affinity for certain isoforms, which may correlate with its biological effects observed in cellular assays .

Dgk|A-IN-2 shares structural and functional similarities with several other compounds targeting lipid metabolism and signaling pathways. Notable similar compounds include:

  • Rottlerin: A known inhibitor of protein kinase C, affecting similar signaling pathways.
  • Staurosporine: A broad-spectrum kinase inhibitor that also interacts with diacylglycerol kinases.
  • Sphingosine 1-phosphate analogs: Compounds that modulate sphingolipid metabolism and share overlapping biological activities.

Comparison Table

CompoundTargetBiological ActivityUnique Features
DgkA-IN-2Diacylglycerol KinaseInhibits lipid signaling; anticancer
RottlerinProtein Kinase CModulates growth factor signalingBroad-spectrum effects
StaurosporineMultiple KinasesInduces apoptosis; affects cell cycleNon-selective kinase inhibition
Sphingosine 1-phosphateSphingolipid PathwayRegulates immune responsesInvolvement in multiple pathways

Dgk|A-IN-2's unique specificity for diacylglycerol kinases distinguishes it from these compounds, making it a valuable candidate for further research and development in therapeutic applications

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

461.15624068 g/mol

Monoisotopic Mass

461.15624068 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types